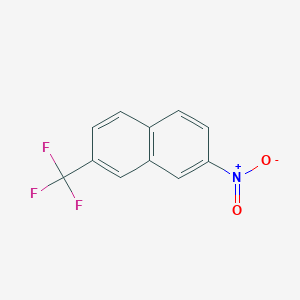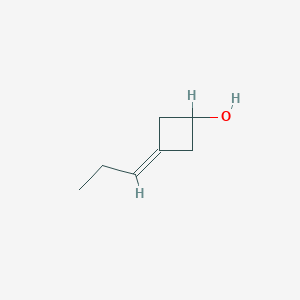
3-Propylidene-1-cyclobutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propylidene-1-cyclobutanol is an organic compound characterized by a cyclobutane ring with a propylidene group and a hydroxyl group attached. This compound is part of the cycloalkanol family, which includes various cyclic alcohols known for their unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylidene-1-cyclobutanol typically involves the reaction of cyclobutanone with propylidene derivatives under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where cyclobutanone is reduced in the presence of a suitable catalyst. This is followed by the addition of propylidene groups using advanced organic synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Propylidene-1-cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Metal hydrides such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for hydroxyl group substitution.
Major Products: The major products formed from these reactions include cyclobutanone derivatives, saturated alcohols, and various substituted cyclobutane compounds .
Scientific Research Applications
3-Propylidene-1-cyclobutanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Propylidene-1-cyclobutanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the propylidene group can participate in hydrophobic interactions, affecting the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Cyclobutanol: A simpler analog with a hydroxyl group attached to a cyclobutane ring.
Cyclopropanol: A smaller ring structure with similar reactivity.
Cyclopentanol: A larger ring structure with different steric and electronic properties.
Uniqueness: 3-Propylidene-1-cyclobutanol is unique due to the presence of both a propylidene group and a hydroxyl group on a cyclobutane ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
3-propylidenecyclobutan-1-ol |
InChI |
InChI=1S/C7H12O/c1-2-3-6-4-7(8)5-6/h3,7-8H,2,4-5H2,1H3 |
InChI Key |
IGTVLDVLKXYJOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C1CC(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


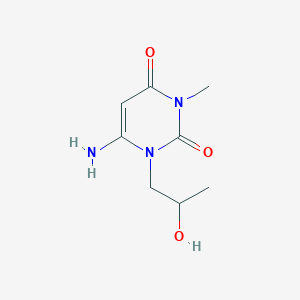
![7-(1-Propyl-butyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B8408026.png)
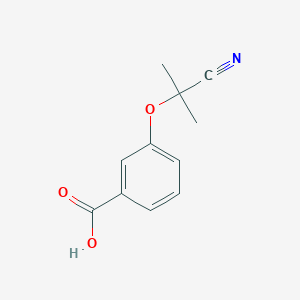
![Benz[cd]indol-2-amine, N-[4-(1H-imidazol-1-yl)butyl]-](/img/structure/B8408050.png)
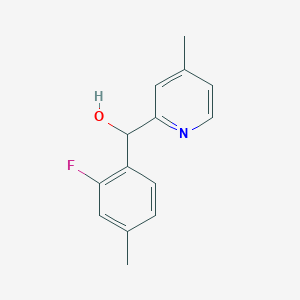
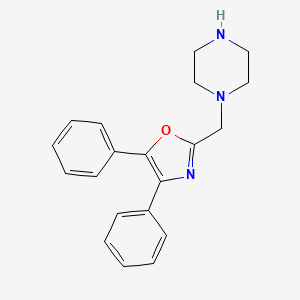
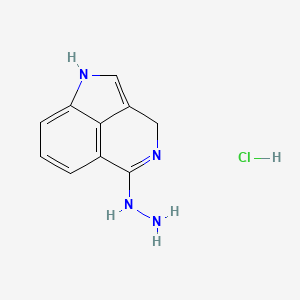
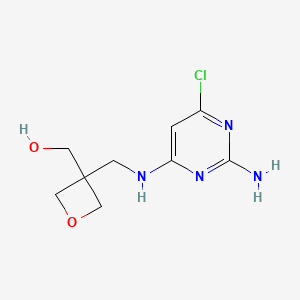

![1-[5-(Methoxymethyl)isoxazol-3-yl]ethanone](/img/structure/B8408085.png)
![3-[1-(2-hydroxyethyl)piperidin-4-yl]-2H-isoquinolin-1-one](/img/structure/B8408113.png)
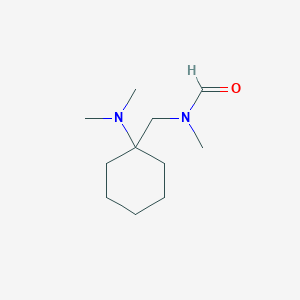
![3-[(3-Cyanophenyl)methyl]-4,5-dihydro-5,5-diphenyl-1H-imidazol-2,4(3H)-dione](/img/structure/B8408120.png)
